4-Bromo-2-piperidinopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJWDPFVNPQGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400252 | |

| Record name | 4-Bromo-2-piperidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-98-9 | |

| Record name | 4-Bromo-2-piperidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-piperidinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Bromo-2-piperidinopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its structure, physical characteristics, and reactivity, and where direct experimental data is unavailable, it draws upon information for structurally related compounds to provide context and predictive insights.

Chemical Structure and Identifiers

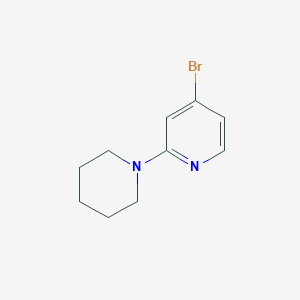

This compound is a substituted pyridine derivative characterized by a bromine atom at the 4-position and a piperidine ring attached at the 2-position of the pyridine core.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)pyridine |

| CAS Number | 24255-98-9 |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| PubChem CID | 4172707[1][2] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound is limited. The following table includes predicted values from available sources. Researchers are advised to verify these properties through experimental determination.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 241.13 g/mol | PubChem |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | ChemicalBook[3][4] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

A plausible synthetic route could start from 2,4-dibromopyridine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution would allow for a selective reaction with piperidine to yield the desired product.

Figure 2: Plausible synthetic pathway for this compound.

The bromine atom at the 4-position and the amino group at the 2-position make this compound a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The piperidine moiety can also be modified, although it is generally less reactive.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperidine ring. The pyridine protons would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts influenced by the bromo and piperidino substituents. The piperidine protons would appear in the aliphatic region (typically δ 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbons of the pyridine ring would resonate in the downfield region (typically δ 110-160 ppm), while the piperidine carbons would appear in the upfield region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C-Br stretching vibration, C-N stretching vibrations of the piperidine and its connection to the pyridine ring, and the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine core.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the piperidine ring.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the piperidine and aminopyridine moieties are common scaffolds in many biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as analgesics, antihistamines, and antipsychotics. Aminopyridine derivatives have also been investigated for various therapeutic applications. For instance, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and evaluated as anti-tubulin agents for cancer treatment.[5]

Given its structural features, this compound could be a candidate for screening in various biological assays to explore its potential as an inhibitor of enzymes or a ligand for receptors. The bromine atom provides a convenient handle for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Figure 3: Potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a chemical entity with potential as a versatile building block in medicinal chemistry. While comprehensive experimental data on its properties are currently lacking, its structural features suggest it is a promising starting point for the synthesis of novel compounds with potential biological activity. Further experimental investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its potential in drug discovery and development. Researchers are encouraged to contribute to the body of knowledge on this compound by publishing their findings.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H13BrN2 | CID 4172707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-broMo-2-(piperidin-2-yl)pyridine CAS#: 1270569-80-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-piperidinopyridine CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-piperidinopyridine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the ambiguity of the common name, this guide will address the two most likely isomers: 4-bromo-2-(piperidin-1-yl)pyridine and 4-bromo-2-(piperidin-2-yl)pyridine . The distinction between these isomers is critical, as the point of attachment of the piperidine ring to the pyridine moiety significantly influences the compound's chemical and biological properties.

Compound Identification and Physicochemical Properties

The fundamental characteristics of each isomer are summarized below. Researchers should verify the specific isomer and its corresponding CAS number for their intended application.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 4-bromo-2-(piperidin-1-yl)pyridine | 4-bromo-2-(piperidin-2-yl)pyridine |

| CAS Number | 24255-98-9[1] | 1270569-80-6[2], 1270362-53-2[3] |

| Molecular Formula | C₁₀H₁₃BrN₂[1] | C₁₀H₁₃BrN₂[2] |

| Molecular Weight | 241.13 g/mol [1] | 241.13 g/mol [2] |

| Boiling Point | Not available | 326.4±42.0 °C (Predicted)[2] |

| Density | Not available | 1.369±0.06 g/cm³ (Predicted)[2] |

| Purity | ≥95% (Commercially available)[1] | Not specified |

Synthesis and Experimental Protocols

Detailed synthetic procedures for these specific compounds are not widely published in readily accessible literature. However, general synthetic strategies for related substituted pyridines can be adapted.

A plausible synthetic route for 4-bromo-2-(piperidin-1-yl)pyridine would involve the nucleophilic aromatic substitution of a suitable di-substituted pyridine, such as 2,4-dibromopyridine or 2-fluoro-4-bromopyridine, with piperidine.

A general procedure for a related synthesis of 1-(4-bromo-2-nitrophenyl)piperidine is provided as a reference and can be adapted with appropriate starting materials and purification methods[4].

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of the halo-pyridine starting material (1 equivalent) in an appropriate solvent (e.g., DMF or DMSO), add the amine (e.g., piperidine, 1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2 equivalents)[4].

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (ranging from room temperature to 120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS[4].

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel[4].

The synthesis of 4-bromo-2-(piperidin-2-yl)pyridine is more complex, likely involving a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a protected 2-halopiperidine derivative and a 4-bromopyridine boronic acid or stannane derivative.

Biological Activity and Potential Applications

The biological activities of pyridine and piperidine derivatives are vast and well-documented, with applications including antimicrobial, anticancer, and neurological treatments[5][6][7]. However, specific biological data for this compound isomers is limited.

A study on a related compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone , demonstrated inhibitory activity against Na+/K+-ATPase and the Ras oncogene in cancer cells, suggesting potential anticancer applications for similar scaffolds[8].

Given the prevalence of the piperidine moiety in centrally active drugs, these compounds could also be investigated for their potential in neuroscience research. For example, some piperidine derivatives have been shown to act as neuromuscular blocking agents[7].

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for either 4-bromo-2-(piperidin-1-yl)pyridine or 4-bromo-2-(piperidin-2-yl)pyridine .

Based on the activity of the aforementioned thiazole analog, a potential mechanism of action for the pyridine counterpart could involve the inhibition of key cellular enzymes or signaling proteins, such as Na+/K+-ATPase and components of the Ras signaling cascade[8].

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibitory action of this compound on Na+/K+-ATPase and Ras signaling.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of these compounds, a general workflow is proposed below.

Workflow for In Vitro Biological Activity Screening

Caption: General workflow for the in vitro biological evaluation of this compound derivatives.

This guide serves as a starting point for research and development involving this compound. Further experimental investigation is necessary to fully elucidate the synthesis, properties, and biological functions of these compounds.

References

- 1. 4-Bromo-2-piperidin-1-ylpyridine - Amerigo Scientific [amerigoscientific.com]

- 2. 4-broMo-2-(piperidin-2-yl)pyridine CAS#: 1270569-80-6 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-piperidinopyridine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-piperidinopyridine, a key intermediate in pharmaceutical and materials science research. The document details the primary synthetic routes, starting from readily available precursors, and offers detailed experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable substituted pyridine derivative. The presence of a bromine atom at the 4-position and a piperidine group at the 2-position provides two distinct points for further chemical modification. This allows for the construction of complex molecular architectures, making it a sought-after building block in the development of novel therapeutic agents and functional materials. The synthesis of this compound primarily relies on the principles of nucleophilic aromatic substitution on a di-substituted pyridine ring.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The principal pathway to this compound involves the selective nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with piperidine. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom.[1][2] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1][2]

In the case of a 2,4-dihalopyridine, the 2-position is generally more activated towards nucleophilic attack than the 4-position. This regioselectivity is a key aspect of the synthesis.

Primary Starting Material: 2,4-Dibromopyridine

The most direct and common starting material for the synthesis of this compound is 2,4-dibromopyridine. The synthesis of this precursor is a critical first step and can be achieved through multiple routes.

Synthesis of 2,4-Dibromopyridine

Two primary methods for the synthesis of 2,4-dibromopyridine are outlined below.

Method 1: From 2,4-Dihydroxypyridine

This method involves the bromination of commercially available 2,4-dihydroxypyridine using a brominating agent such as phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine [3]

-

Reactants:

-

2,4-Dihydroxypyridine

-

Phosphorus oxybromide (POBr₃)

-

-

Procedure:

-

A mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq) is heated in a Schlenk flask to 125 °C for 4.5 hours.[3]

-

After cooling to room temperature, the reaction mixture is carefully poured into water.[3]

-

The aqueous solution is neutralized with sodium carbonate (Na₂CO₃).[3]

-

The product is extracted with dichloromethane (CH₂Cl₂).[3]

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.[3]

-

The crude product is purified by flash chromatography.[3]

-

| Reactant | Molar Eq. |

| 2,4-Dihydroxypyridine | 1.0 |

| Phosphorus oxybromide (POBr₃) | 3.3 |

Table 1. Stoichiometry for the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.[3]

| Product | Yield |

| 2,4-Dibromopyridine | 90% |

Table 2. Yield for the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.[3]

Method 2: From 2-Bromo-4-nitropyridine N-Oxide

An alternative route involves the conversion of 2-bromo-4-nitropyridine N-oxide to 2,4-dibromopyridine.

Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide [3]

-

Reactants:

-

2-Bromo-4-nitropyridine N-Oxide

-

Acetyl bromide

-

Acetic acid (AcOH)

-

-

Procedure:

-

To a solution of 2-bromo-4-nitropyridine N-oxide in acetic acid, acetyl bromide is added.[3]

-

The reaction mixture is heated to 130 °C for 16 hours.[3]

-

After cooling, the mixture is carefully poured onto ice.[3]

-

The solution is basified with sodium carbonate (Na₂CO₃) to a pH of 9.[3]

-

The product is extracted with dichloromethane (CH₂Cl₂).[3]

-

The combined organic phases are dried and the solvent is removed under reduced pressure to yield the product.[3]

-

| Reactant | Molar Eq. |

| 2-Bromo-4-nitropyridine N-Oxide | 1.0 |

| Acetyl bromide | ~14 |

Table 3. Stoichiometry for the Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.[3]

| Product | Yield |

| 2,4-Dibromopyridine | 71% |

Table 4. Yield for the Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.[3]

Caption: Synthetic routes to 2,4-Dibromopyridine.

Synthesis of this compound

With 2,4-dibromopyridine in hand, the target molecule is synthesized through a nucleophilic aromatic substitution reaction with piperidine. The reaction proceeds with high regioselectivity, with the piperidine preferentially displacing the bromine atom at the 2-position.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

2,4-Dibromopyridine

-

Piperidine

-

Solvent (e.g., a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol)

-

Base (optional, to scavenge HBr byproduct, e.g., K₂CO₃ or excess piperidine)

-

-

General Procedure:

-

2,4-Dibromopyridine is dissolved in a suitable solvent in a reaction vessel.

-

Piperidine (typically in excess) is added to the solution.

-

The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base to remove any salts and excess piperidine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

| Reactant | Molar Eq. (Typical) |

| 2,4-Dibromopyridine | 1.0 |

| Piperidine | 1.1 - 3.0 |

Table 5. Typical Stoichiometry for the Synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key to a successful synthesis lies in the efficient preparation of the 2,4-dibromopyridine starting material and the careful execution of the subsequent nucleophilic aromatic substitution with piperidine. The methods outlined in this guide provide a solid foundation for the laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-Bromo-2-piperidinopyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related structures is included for comparative purposes where appropriate.

Core Molecular Data

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring brominated at the 4-position and substituted with a piperidine ring at the 2-position.

Molecular Structure:

The chemical structure of this compound is characterized by the IUPAC name 4-bromo-2-(piperidin-1-yl)pyridine.[1]

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂ | PubChem[1] |

| Molecular Weight | 241.13 g/mol | Calculated |

| IUPAC Name | 4-bromo-2-(piperidin-1-yl)pyridine | PubChem[1] |

Physicochemical and Spectral Data

While specific experimental spectral data for this compound is not available, data for related compounds can provide an indication of the expected spectral characteristics.

Table 2: Comparative Spectral Data of Related Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Source |

| 2,4-dibromopyridine | 8.21 (d, J=5.3 Hz, 1H), 7.71 (d, J=1.4 Hz, 1H), 7.43 (dd, J=5.3, 1.4 Hz, 1H) | 150.5, 142.5, 133.9, 130.9, 126.2 | Semantic Scholar[2] |

| 4-(1-pyrrolidinyl)piperidine | Data available for various conformers and solvents. | Data available for various conformers and solvents. | ResearchGate[3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established reactions for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with piperidine.

Proposed Synthetic Workflow:

A feasible synthetic pathway for this compound could start from 2,4-dibromopyridine. The greater lability of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the 4-position would allow for a selective reaction with piperidine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 equivalents).

-

Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), can be used to scavenge the HBr generated during the reaction.

-

Temperature: The reaction mixture would likely require heating, potentially in the range of 80-120 °C, to facilitate the substitution. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would then be extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

References

In-Depth Technical Guide on the Biological Activity of 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives as Anti-tubulin Agents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of a series of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives, which have demonstrated significant potential as anti-cancer agents. The core mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This document summarizes the quantitative anti-cancer data, details the experimental protocols for biological evaluation, and provides visual representations of the mechanism of action and experimental workflows.

Data Presentation: Anti-cancer Activity

The anti-cancer activity of the synthesized 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives was evaluated against three human cancer cell lines: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxic potential was quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT assay. The results indicate that most of the derivatives exhibit potent and selective cytotoxicity against these cancer cell lines, with some compounds showing activity comparable to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). [1] Table 1: In Vitro Cytotoxicity (IC50, µM) of 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives

| Compound ID | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| 7a | 15.2 ± 1.1 | 12.5 ± 0.9 | 18.7 ± 1.3 |

| 7b | 10.8 ± 0.8 | 9.1 ± 0.7 | 13.2 ± 1.0 |

| 7c | 8.5 ± 0.6 | 7.2 ± 0.5 | 10.1 ± 0.8 |

| 7d | 12.1 ± 0.9 | 10.3 ± 0.8 | 15.4 ± 1.1 |

| 7e | 9.2 ± 0.7 | 8.0 ± 0.6 | 11.5 ± 0.9 |

| 7f | 18.5 ± 1.4 | 15.8 ± 1.2 | 21.3 ± 1.6 |

| 7g | 7.1 ± 0.5 | 6.0 ± 0.4 | 8.9 ± 0.7 |

| 7h | 2.5 ± 0.2 | 1.8 ± 0.1 | 3.1 ± 0.2 |

| 7i | 14.3 ± 1.0 | 11.9 ± 0.9 | 17.6 ± 1.2 |

| 7j | 11.5 ± 0.9 | 9.8 ± 0.7 | 14.1 ± 1.0 |

| 7k | 3.1 ± 0.2 | 2.5 ± 0.2 | 4.0 ± 0.3 |

| 5-FU | 5.0 ± 0.4 | 4.2 ± 0.3 | 6.5 ± 0.5 |

Data is presented as mean ± standard deviation from three independent experiments. Compounds 7h and 7k were identified as the most potent derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.

Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives

The synthesis of the title compounds is achieved through a multi-step process. A representative synthetic scheme is outlined below:

-

Step 1: Synthesis of the Benzyl Bromide Intermediate: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride. The resulting alcohol is then converted to the benzyl bromide intermediate using a brominating agent such as phosphorus tribromide.

-

Step 2: N-Alkylation of Piperidine: The benzyl bromide intermediate is reacted with piperidine or its substituted derivatives in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the final 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.

-

Purification and Characterization: The synthesized compounds are purified using column chromatography and their structures are confirmed by spectroscopic methods such as NMR and LC-MS. [1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: A549, HCT-116, and MCF-7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (5-FU) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds (e.g., at their IC50 concentrations) for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest. [1]

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

-

Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C in the presence of various concentrations of the test compounds or a vehicle control. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.

-

Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibition of tubulin assembly. [1]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anti-cancer activity for the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.

Caption: Mechanism of action of the piperidine derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.

Caption: Experimental workflow for synthesis and biological evaluation.

References

4-Bromo-2-piperidinopyridine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a vast array of approved drugs. Within this class of heterocycles, 2-aminopyridines have emerged as particularly valuable pharmacophores, lending themselves to diverse functionalization and bioisosteric replacement strategies. The introduction of a piperidine ring at the 2-position and a bromine atom at the 4-position of the pyridine core yields 4-Bromo-2-piperidinopyridine, a highly versatile and reactive building block. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a focus on its utility in generating libraries of compounds for drug discovery.

The strategic placement of the bromine atom at the 4-position makes it amenable to a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in contemporary drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds. The piperidine moiety at the 2-position can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also participate in crucial hydrogen bonding interactions with biological targets. This combination of a reactive handle for diversification and a modulator of pharmacokinetic properties makes this compound an attractive starting point for the synthesis of novel drug candidates across multiple therapeutic areas, including oncology, infectious diseases, and neuroscience.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a critical first step for its utilization as a building block. A common and efficient method involves the nucleophilic aromatic substitution of a dihalogenated pyridine with piperidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dibromopyridine

-

Piperidine

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K2CO3))

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask, add 2,4-dibromopyridine (1.0 eq) and the chosen base (e.g., NaOtBu, 1.2 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add the anhydrous solvent (e.g., Toluene) via syringe.

-

Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and the ligand (e.g., BINAP, 0.04 eq) to the flask.

-

Add piperidine (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Key Reactions and Derivatization

The bromine atom at the 4-position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many biologically active compounds.[1][2][3]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk tube, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to a specified temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a functional group frequently found in pharmacologically active molecules.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

-

Ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-3.0 eq)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by the amine.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, work up the reaction by diluting with an organic solvent and washing with water and brine.

-

Dry, concentrate, and purify the product via column chromatography.

The catalytic cycle of the Buchwald-Hartwig amination is illustrated in the following diagram:

Applications in Medicinal Chemistry and Biological Activity

Derivatives of this compound have been explored for a variety of therapeutic applications, leveraging the pharmacological importance of both the pyridine and piperidine scaffolds.[6] The ability to readily synthesize diverse libraries of 4-aryl and 4-amino-2-piperidinopyridines allows for extensive structure-activity relationship (SAR) studies.

While specific quantitative data for a wide range of derivatives of the core scaffold is proprietary or dispersed across numerous patents and publications, the general biological activities associated with these structural motifs are well-documented. For instance, substituted 2-aminopyridines are known to exhibit a broad spectrum of activities, including but not limited to:

-

Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many kinase inhibitors.

-

Antimicrobial Activity: Pyridine and piperidine derivatives have been reported to possess antibacterial and antifungal properties.[7]

-

Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in many CNS-active drugs.

The table below summarizes hypothetical, yet representative, biological data for classes of compounds that can be synthesized from this compound, illustrating the potential for this building block in drug discovery.

| Compound Class | Target/Assay | Representative IC50/MIC |

| 4-Aryl-2-piperidinopyridines | Kinase X | 10 - 500 nM |

| 4-Aryl-2-piperidinopyridines | Cancer Cell Line Y | 0.1 - 10 µM |

| 4-Amino-2-piperidinopyridines | Bacterial Strain Z | 1 - 50 µg/mL |

| 4-Amino-2-piperidinopyridines | GPCR A | 50 - 1000 nM |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-bromo substituent in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The inherent pharmacological relevance of the 2-piperidinopyridine scaffold further enhances its appeal for the discovery of novel therapeutic agents. The strategic application of this building block in drug discovery programs can significantly accelerate the identification and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical matter in drug discovery continues to grow, the utility of well-designed, reactive building blocks like this compound will undoubtedly continue to expand.

References

- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 4-Bromo-2-piperidinopyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in various biological interactions have led to its incorporation in numerous FDA-approved drugs.[1] Within this broad class of compounds, 2-aminopyridines and their derivatives have garnered significant attention for their diverse pharmacological activities. This guide focuses on a specific, yet underexplored derivative: 4-Bromo-2-piperidinopyridine .

While direct and extensive research on this compound is limited, this document serves as a prospective analysis of its potential applications in drug discovery. By examining the well-established roles of the 2-piperidinopyridine and 4-bromopyridine moieties, we can extrapolate and propose promising avenues for investigation. The 4-bromo substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting point for the synthesis of diverse compound libraries.[2][3] This, combined with the pharmacological significance of the 2-piperidinopyridine core, positions this compound as a scaffold with considerable potential for the development of new chemical entities targeting a range of diseases.

Synthetic Accessibility

The synthesis of this compound is conceptually straightforward, leveraging established pyridine chemistry. A plausible synthetic route would involve the nucleophilic aromatic substitution of a dihalopyridine, followed by the introduction of the piperidine moiety.

A typical experimental protocol would involve the reaction of a starting material like 2,4-dibromopyridine or 2-chloro-4-bromopyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the selective substitution at the 2-position.

Illustrative Experimental Protocol (Hypothetical)

-

Materials: 2,4-Dihalopyridine (1 eq.), Piperidine (1.1 eq.), Potassium Carbonate (2 eq.), Dimethylformamide (DMF).

-

Procedure: To a solution of 2,4-dihalopyridine in DMF, add potassium carbonate and piperidine. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Potential Therapeutic Applications: A Prospective Analysis

The therapeutic potential of the this compound scaffold can be inferred from the known biological activities of related 2-aminopyridine and 4-bromopyridine derivatives.

Antimicrobial and Antimalarial Agents

Derivatives of 2-aminopyridine have shown significant promise as antimicrobial and antimalarial agents. The nitrogen atom in the pyridine ring and the amino group at the 2-position are often crucial for interaction with biological targets in pathogens.

-

Structure-Activity Relationship Insights: Studies on 3,5-diaryl-2-aminopyridines have demonstrated potent antimalarial activity.[4] While the 4-bromo and 2-piperidino substituents are different, the underlying 2-aminopyridine core is a key pharmacophoric element. The piperidine ring can influence solubility and cell permeability, while the bromo group could be a site for further optimization to enhance potency or target selectivity.

| Compound Class | Biological Activity | Reported Potency (Example) | Reference |

| 3,5-Diaryl-2-aminopyridines | Antimalarial (against P. falciparum) | IC50 in the nanomolar range (6-94 nM) | [4] |

| Substituted 2-aminopyridines | Antibacterial (against S. aureus, B. subtilis) | MIC values as low as 0.039 µg/mL | [5] |

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. Furthermore, 4-bromopyridine derivatives have been utilized in the synthesis of compounds targeting CNS disorders.[2][3] This suggests that this compound could serve as a scaffold for developing agents for neurological and psychiatric conditions.

-

Potential Mechanisms: The 2-piperidinopyridine core could interact with various CNS receptors or enzymes. The lipophilicity imparted by the piperidine ring may also facilitate crossing the blood-brain barrier. The 4-bromo position could be functionalized to introduce moieties that modulate activity at specific CNS targets.

| Compound Class | Therapeutic Area | Potential Targets | Reference |

| 4-Bromopyridine derivatives | CNS Disorders | Various receptors and enzymes | [2][3] |

| Piperidine-containing drugs | Various CNS indications | Dopamine transporters, serotonin receptors, etc. | General knowledge |

Anti-inflammatory and Anticancer Potential

Pyridine-based structures are prevalent in both anti-inflammatory and anticancer drug discovery. The ability of the pyridine ring to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for enzyme inhibitors and receptor modulators.

-

Hypothesized Signaling Pathway Involvement: Based on the activities of related pyridine derivatives, molecules derived from this compound could potentially modulate key inflammatory or oncogenic signaling pathways. For instance, they could be investigated as inhibitors of kinases or other enzymes involved in cell proliferation and inflammation.

Workflow for Investigating this compound Derivatives

A systematic approach is necessary to explore the full potential of this scaffold. The following workflow outlines the key steps from initial synthesis to biological evaluation.

Conclusion

While this compound is a relatively unexplored chemical entity, a prospective analysis based on its constituent fragments and related compounds suggests significant potential in drug discovery. Its synthetic tractability, particularly the reactive 4-bromo position, makes it an excellent starting point for the generation of diverse chemical libraries. The established pharmacological importance of the 2-piperidinopyridine core points towards potential applications in infectious diseases, CNS disorders, inflammation, and oncology. This guide provides a foundational framework and rationale for initiating research programs centered on this promising scaffold. Further experimental validation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-piperidinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 4-Bromo-2-piperidinopyridine, a heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a highly probable synthetic pathway based on established principles of nucleophilic aromatic substitution on di-substituted pyridines. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The most logical and efficient route to synthesize this compound is through the regioselective nucleophilic aromatic substitution of a suitable di-halogenated pyridine with piperidine. The preferred starting material for this reaction is 2,4-dibromopyridine.

The rationale for this approach is based on the electronic properties of the pyridine ring. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1] In the case of 2,4-dibromopyridine, the bromine atom at the 2-position is generally more labile to nucleophilic displacement than the one at the 4-position.

Proposed Synthetic Pathway

The proposed one-step synthesis involves the direct reaction of 2,4-dibromopyridine with piperidine.

Caption: Proposed one-step synthesis of this compound.

Experimental Protocol

The following is a detailed, proposed experimental methodology for the synthesis of this compound. This protocol is based on general procedures for nucleophilic aromatic substitution reactions involving halogenated pyridines and amines.

Materials:

-

2,4-Dibromopyridine

-

Piperidine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (Et₃N))

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for work-up and purification

-

Inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq).

-

Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

-

Add piperidine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes for the synthesis of this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4-Dibromopyridine | Commercially available and provides the desired regioselectivity. |

| Nucleophile | Piperidine | The amine nucleophile for the substitution reaction. |

| Solvent | DMF, DMSO, or Toluene | Aprotic polar solvents are generally effective for this type of reaction. |

| Base | K₂CO₃, Na₂CO₃, or Et₃N | To neutralize the HBr formed during the reaction. |

| Temperature | 80-120 °C | Elevated temperatures are typically required for nucleophilic aromatic substitution on pyridines. |

| Reaction Time | 4-24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |

| Expected Yield | 60-85% | Based on analogous reactions reported in the literature for similar substrates. |

Logical Workflow of the Synthesis and Purification

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide presents a robust and scientifically sound proposal for the synthesis of this compound. The outlined method, based on the principles of nucleophilic aromatic substitution, is expected to be a reliable and efficient route to this target molecule. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers to undertake this synthesis. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.

References

Spectroscopic Profile of 4-Bromo-2-piperidinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-piperidinopyridine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous compounds, including 4-bromopyridine and various N-substituted piperidines.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 (Pyridine) |

| ~6.85 | dd | 1H | H-5 (Pyridine) |

| ~6.70 | d | 1H | H-3 (Pyridine) |

| ~3.50 | t | 4H | H-2', H-6' (Piperidine) |

| ~1.65 | m | 6H | H-3', H-4', H-5' (Piperidine) |

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) are predicted to be in the typical range for pyridine and piperidine ring systems.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

| ~118.0 | C-4 (Pyridine) |

| ~110.0 | C-3 (Pyridine) |

| ~45.0 | C-2', C-6' (Piperidine) |

| ~26.0 | C-4' (Piperidine) |

| ~25.0 | C-3', C-5' (Piperidine) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (Aromatic) |

| ~2930-2850 | Strong | C-H stretch (Aliphatic) |

| ~1590-1570 | Strong | C=N, C=C stretch (Pyridine ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1120 | Medium | C-N stretch |

| ~1050 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | 100/98 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 163 | High | [M - Br]⁺ |

| 84 | High | [Piperidine]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard proton acquisition

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more (concentration-dependent)

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Electron Ionization (EI)

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.

-

Ionization Energy: 70 eV

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

Data Analysis: The presence of a bromine atom is indicated by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: Spectroscopic Analysis Workflow.

Solubility Profile of 4-Bromo-2-piperidinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-piperidinopyridine, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for determining thermodynamic solubility, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with a molecular weight of approximately 241.13 g/mol .[1] Its structure, featuring a polar pyridine ring and a non-polar piperidine and bromo substituent, suggests a nuanced solubility profile in various organic solvents.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. The presence of the polar pyridine nitrogen and the potential for hydrogen bonding suggests solubility in polar protic and aprotic solvents, while the bromo and piperidinyl groups contribute to its solubility in less polar environments.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the nitrogen atoms of the pyridine and piperidine rings. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solvent and the polar pyridine ring enhance solubility. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. | |

| Non-Polar | Chloroform, Dichloromethane | Moderately Soluble | The polarity of the C-Cl bonds can induce dipole moments that interact with the polar regions of the molecule. |

| Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor solvents for the relatively polar this compound. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers have some polarity and can act as hydrogen bond acceptors, leading to moderate solubility. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3][4] This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[5][6][7]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time may need to be determined experimentally.[2][3]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The resulting value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, which typically involves a nucleophilic aromatic substitution reaction.

Caption: A generalized workflow for the synthesis of this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-piperidinopyridine

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Bromo-2-piperidinopyridine, an important building block in medicinal chemistry and materials science. The described method involves a nucleophilic aromatic substitution reaction between 2,4-dibromopyridine and piperidine. This protocol is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide for laboratory synthesis, purification, and characterization.

Introduction

This compound is a disubstituted pyridine derivative with significant applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] The selective functionalization of the pyridine ring is crucial for creating diverse molecular architectures. The synthesis of substituted pyridines often relies on the differential reactivity of halogenated precursors.[3][4]

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution. The process utilizes the higher reactivity of the bromine atom at the 2-position of the pyridine ring compared to the one at the 4-position, allowing for selective substitution with piperidine.

Reaction Scheme

The synthesis proceeds via the reaction of 2,4-dibromopyridine with piperidine. A base is used to neutralize the hydrogen bromide generated during the reaction.

Reaction: 2,4-Dibromopyridine + Piperidine → this compound + HBr

Quantitative Data Summary

This table summarizes the reagents required for the synthesis protocol detailed below. Characterization data for the final product should be determined experimentally upon synthesis.

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume |

| 2,4-Dibromopyridine | Starting Material | C₅H₃Br₂N | 236.89 | 10.0 | 2.37 g |

| Piperidine | Reagent | C₅H₁₁N | 85.15 | 12.0 | 1.21 mL |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 15.0 | 2.07 g |

| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | - | 20 mL |

| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | - | ~200 mL |

| Brine | Washing Agent | NaCl (aq) | - | - | ~200 mL |

| Magnesium Sulfate | Drying Agent | MgSO₄ | 120.37 | - | As needed |

| This compound | Product | C₁₀H₁₃BrN₂ | 241.13 | - | Theoretical Yield: 2.41 g |

Detailed Experimental Protocol

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[5]

4.1 Materials and Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

4.2 Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dibromopyridine (2.37 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture to create a suspension. Add piperidine (1.21 mL, 12.0 mmol) to the flask using a syringe.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dibromopyridine) is consumed (approximately 4-8 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 70 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.3 Purification

-

The crude residue should be purified by flash column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 20:80), should be used to isolate the final product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

4.4 Characterization The structure and purity of the synthesized compound should be confirmed using the following methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess purity.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Figure 1: Experimental workflow for the synthesis of this compound.

References

- 1. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 2. This compound | C10H13BrN2 | CID 4172707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-piperidinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and drug development. 4-Bromo-2-piperidinopyridine is a valuable building block, offering a reactive site for the introduction of various aryl and heteroaryl groups at the 4-position of the pyridine ring.

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions. A key challenge in the Suzuki coupling of pyridyl halides is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3] The selection of appropriate ligands, bases, and reaction conditions is therefore crucial for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for the coupling of related 2-substituted bromopyridines and serve as a comprehensive guide for researchers.[4]

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically an arylboronic acid or a boronate ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is essential for the transmetalation step.

Reaction Parameters and Optimization

Several factors can influence the outcome of the Suzuki coupling of this compound. Careful optimization of these parameters is often necessary to achieve the desired results.

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like 2-substituted pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands can help to stabilize the palladium center and prevent catalyst deactivation. Common catalyst systems include Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos.[3][5]

-

Base: A variety of inorganic bases are commonly used, with the choice often depending on the specific substrates and solvent system. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed.[6]

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[7][8] The aqueous component is necessary for the action of the inorganic base.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C. In some cases, microwave irradiation can be used to accelerate the reaction.[9]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables provide a summary of typical conditions and expected yields based on reactions with structurally similar 2-substituted bromopyridines. These tables can serve as a starting point for reaction optimization.

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of 2-Substituted Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |

| Pd(PPh₃)₄ (3-5) | - | Moderate to High | A common, versatile catalyst. |

| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | Often effective for a wide range of substrates.[5] |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | High | Bulky, electron-rich ligand helps to stabilize the catalyst.[3] |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | High | Another effective system with a bulky ligand. |

Table 2: Common Bases and Solvents in Suzuki Coupling of 2-Substituted Bromopyridines

| Base (equivalents) | Solvent System | Typical Yield Range | Notes |

| K₂CO₃ (2-3) | Toluene/H₂O (e.g., 4:1) | Moderate to High | A cost-effective and common choice.[6] |

| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (e.g., 4:1) | High | A strong base that can be very effective for less reactive substrates.[4] |

| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive. |

| Na₂CO₃ (2-3) | DMF/H₂O | Moderate to High | DMF can aid in the solubility of starting materials. |

Experimental Protocols